Product packaging for Dioxoamine; tetrabutylazanium(Cat. No.:)

Dioxoamine; tetrabutylazanium

Cat. No.: B11726732
M. Wt: 289.48 g/mol
InChI Key: SHRKDVQQQPFSIY-UHFFFAOYSA-N
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Description

Foundational Aspects of Quaternary Ammonium (B1175870) Cations

Quaternary ammonium cations are polyatomic ions with the general structure [NR₄]⁺, where R represents an organic substituent. Current time information in Bangalore, IN. The nature of these 'R' groups can be varied, leading to a vast array of cations with tailored properties. The defining characteristic of these cations is their permanent charge, which makes them highly stable and useful in a variety of chemical environments. Current time information in Bangalore, IN.

The synthesis of quaternary ammonium compounds is typically achieved through the alkylation of tertiary amines, a process known as quaternization. Current time information in Bangalore, IN. In organic chemistry, they are widely recognized for their role as phase-transfer catalysts (PTCs). chemicalbook.comscbt.com PTCs are able to facilitate reactions between reactants that are dissolved in immiscible solvent phases, such as an organic and an aqueous phase. chemicalbook.comscbt.com The quaternary ammonium cation can transport an anionic reactant from the aqueous phase into the organic phase, where it can react with the organic substrate. scbt.com This capability accelerates reaction rates and can lead to higher product yields under milder conditions. scbt.com

The Significance of Tetrabutylazanium in Contemporary Chemical Science

Tetrabutylazanium, more commonly known as tetrabutylammonium (B224687) ([NBu₄]⁺), is a prominent member of the quaternary ammonium cation family. wikipedia.org It consists of a central nitrogen atom bonded to four butyl (C₄H₉) chains. wikipedia.org The presence of these four nonpolar alkyl groups imparts significant lipophilicity (the ability to dissolve in fats, oils, and nonpolar solvents) to the cation. wikipedia.org This property makes tetrabutylammonium salts highly soluble in a wide range of organic solvents, a crucial attribute for many of its applications. chemimpex.comscbt.com

Compared to its smaller analogue, tetraethylammonium, tetrabutylammonium salts are more lipophilic, though they may be more challenging to crystallize. wikipedia.org The versatility of the tetrabutylammonium cation is demonstrated by its use in numerous applications:

Phase-Transfer Catalysis: Like other quats, tetrabutylammonium salts, such as tetrabutylammonium bromide (TBAB), are highly effective phase-transfer catalysts. scbt.comscbt.comsigmaaldrich.com They are valued for their efficiency in promoting various organic reactions, including alkylations, oxidations, and reductions. scbt.comnih.gov

Electrolytes: Due to their ionic nature and solubility in non-aqueous media, tetrabutylammonium salts like tetrabutylammonium hexafluorophosphate (B91526) are used as supporting electrolytes in electrochemical studies and devices, such as batteries and sensors. chemimpex.comwikipedia.org

Ionic Liquids: In its molten state, a salt like tetrabutylammonium bromide can act as an ionic liquid, providing a "green" alternative to traditional volatile organic solvents for certain chemical transformations. sigmaaldrich.com

Precursor for Synthesis: Tetrabutylammonium salts are often used as starting materials to synthesize other compounds through salt metathesis (double displacement) reactions, where the anion is exchanged for another. wikipedia.orgrsc.org

Research Landscape of Tetrabutylazanium Derivatives, with Emphasis on Oxygen- and Nitrogen-Containing Anions

The utility of a tetrabutylammonium salt is largely defined by the properties of its accompanying anion. A significant area of research involves pairing the tetrabutylammonium cation with various anions that contain both oxygen and nitrogen atoms. These anions can impart specific reactivity and properties to the resulting salt.

Tetrabutylammonium Nitrate (B79036) ([NBu₄]NO₃) is a well-studied example. It is used as a source of the nitrate (NO₃⁻) ion for nucleophilic substitution reactions and for the nitration of various organic compounds. chemicalbook.com It also finds application as a supporting electrolyte in electrochemistry. chemimpex.com

Tetrabutylammonium Nitrite (B80452) ([NBu₄]NO₂) , the compound interpreted from "Dioxoamine; tetrabutylazanium," is another important derivative. It serves as a valuable reagent for delivering the nitrite (NO₂⁻) ion in organic synthesis. chemimpex.comscbt.com A primary application is in the synthesis of aliphatic nitro compounds from the corresponding alkyl bromides. scbt.comscientificlabs.co.uk Its stability and solubility in organic solvents make it a preferred nitrite source for various nitrosation reactions. chemimpex.com Research applications for tetrabutylammonium nitrite extend into several fields:

Organic Synthesis: It facilitates the creation of nitroso compounds, which are key intermediates in the production of pharmaceuticals and agrochemicals. chemimpex.com

Analytical Chemistry: It is employed in methods for the detection and quantification of nitrite levels in environmental samples. chemimpex.com

Polymer Chemistry: It can act as a catalyst in certain polymerization processes. chemimpex.com

The table below summarizes the key properties of tetrabutylammonium nitrite and the related nitrate salt.

PropertyTetrabutylammonium NitriteTetrabutylammonium Nitrate
CAS Number 26501-54-2 scbt.com1941-27-1 sigmaaldrich.com
Molecular Formula C₁₆H₃₆N₂O₂ scbt.comC₁₆H₃₆N₂O₃ scbt.com
Molecular Weight 288.47 g/mol nih.gov304.47 g/mol sigmaaldrich.com
Primary Application Reagent for synthesis of nitro compounds scbt.comscientificlabs.co.ukSource of nitrate ions, electrolyte chemicalbook.comchemimpex.com
Physical Form Crystals sigmaaldrich.comWhite crystalline solid chemicalbook.com
Melting Point Not specified116-118 °C sigmaaldrich.com

The study of tetrabutylammonium salts with other oxygen- and nitrogen-containing anions, such as dinitramide [N(NO₂)₂]⁻, is also an active area of research, particularly in the field of energetic materials. nottingham.ac.ukjes.or.jpresearchgate.net The ability to pair the bulky, solubilizing tetrabutylammonium cation with a wide array of functional anions continues to make these compounds a cornerstone of modern chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H37N2O2+ B11726732 Dioxoamine; tetrabutylazanium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H37N2O2+

Molecular Weight

289.48 g/mol

IUPAC Name

nitrous acid;tetrabutylazanium

InChI

InChI=1S/C16H36N.HNO2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;(H,2,3)/q+1;

InChI Key

SHRKDVQQQPFSIY-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.N(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for Tetrabutylazanium Compounds

Established Synthetic Pathways

Traditional methods for synthesizing tetrabutylazanium salts are robust and widely implemented. These pathways primarily involve ion exchange, salt metathesis, and direct alkylation strategies.

Ion exchange and salt metathesis are powerful techniques for preparing a wide variety of tetrabutylazanium salts by swapping the anion associated with the tetrabutylazanium cation. wikipedia.org

Salt Metathesis: This method, also known as double displacement, involves a reaction between two ionic compounds where the cations and anions exchange partners. wikipedia.orgwikiwand.com The reaction is typically driven to completion by the formation of a product that is insoluble in the reaction medium, often precipitating out of the solution. wikipedia.org A classic example is the synthesis of an organic-soluble tetrabutylazanium salt from an inorganic precursor. For instance, the conversion of sodium perrhenate (B82622) to tetrabutylammonium (B224687) perrhenate is achieved by reacting it with tetrabutylammonium chloride in an aqueous solution. wikipedia.org The resulting tetrabutylammonium salt is soluble in organic solvents like dichloromethane, while the sodium chloride byproduct remains in the aqueous phase or precipitates. wikipedia.org

Ion Exchange Resins: This technique is particularly useful for preparing specific salts, like tetrabutylammonium hydroxide (B78521), from more common halide salts. researchgate.net In this process, an aqueous solution of a salt such as tetrabutylammonium bromide is passed through a column packed with a strong basic anion exchange resin that has been pre-loaded with hydroxide ions (OH⁻). researchgate.net The resin captures the bromide ions from the solution and releases hydroxide ions, effectively converting the tetrabutylammonium bromide into tetrabutylammonium hydroxide. researchgate.net This method is valued for its simplicity and the ease with which the ion exchange resin can be regenerated for reuse. researchgate.net It has also been adapted for the preparation of high-purity electronic grade tetrabutylammonium hydroxide via ion-exchange membrane electrolysis. researchgate.net

MethodPrincipleTypical ReactantsDriving ForceKey Advantage
Salt Metathesis Exchange of ions between two soluble salts. wikipedia.orgTetrabutylammonium Halide + Metal Salt of Target AnionPrecipitation of an insoluble salt byproduct (e.g., NaCl). wikipedia.orgBroad applicability for various anions.
Ion Exchange Anion is swapped using a solid-phase resin. researchgate.netTetrabutylammonium Halide + Anion Exchange Resin (e.g., OH⁻ form)High affinity of the resin for the initial anion.High purity of the final product and resin reusability. researchgate.net

Direct quaternization is the most fundamental method for forming the tetrabutylazanium cation itself. This reaction, often referred to as the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide. scienceinfo.comwikipedia.org

In the context of tetrabutylazanium, the synthesis starts with tributylamine (B1682462), a tertiary amine. wikipedia.org This amine is reacted with a butyl halide, such as n-bromobutane or butyl chloride, to add the fourth butyl group to the nitrogen atom. wikipedia.orgatamanchemicals.com This is an Sɴ2 (bimolecular nucleophilic substitution) reaction where the nitrogen atom of the tributylamine acts as the nucleophile, attacking the electrophilic carbon of the butyl halide and displacing the halide ion. scienceinfo.com The result is the formation of the tetrabutylazanium cation and a halide anion. quora.com The reaction rate and yield can be influenced by several factors, including the solvent, temperature, and the nature of the leaving group (the halide). researchgate.net

Solvent TypeEffect on Quaternization RateExample Solvents
Aprotic Aliphatic Moderate rate increase with polarity.Hexane, Acetonitrile
Aprotic Aromatic Significant rate increase with polarity.Benzene, DMSO
Protic Aliphatic Generally slower rates compared to aprotic solvents.Methanol, Ethanol

This table illustrates general trends in solvent effects on the quaternization of tributylamine with butyl iodide as reported in scientific literature. researchgate.net

Advanced and Sustainable Synthesis Techniques

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for synthesizing quaternary ammonium (B1175870) salts, including tetrabutylazanium compounds. These advanced techniques often leverage novel reactor designs and catalytic systems.

Continuous flow synthesis, utilizing microreactors or packed-bed reactors, offers significant advantages over traditional batch processing for the synthesis of quaternary ammonium salts. mdpi.com These systems provide superior control over reaction parameters, leading to faster mass and heat transfer, which can shorten reaction times and improve yields. mdpi.comgoogle.com The high surface-area-to-volume ratio in microreactors allows for efficient thermal management, mitigating risks associated with localized heat release in exothermic quaternization reactions. google.com This technology enables a highly automated and environmentally friendly process with fewer side reactions. google.com Continuous processes have been developed for reacting tertiary amines with organic chlorides over heterogeneous catalysts and for the synthesis of tetrabutylammonium bromide from tributylamine and n-bromobutane in a continuous microchannel reactor. google.comgoogle.com

Modern synthetic chemistry is increasingly employing photocatalysis and electrocatalysis to access novel chemical transformations.

Photocatalytic Synthesis: Photoredox catalysis has emerged as a powerful tool for synthesizing complex quaternary ammonium salts that are otherwise difficult to access. thieme.de For instance, photoredox-enabled methods have been developed for the synthesis of α-alkylated alkenylammonium salts through the generation of a highly reactive α-ammoniovinyl radical intermediate. thieme.dethieme-connect.com While not a direct route to simple tetrabutylazanium halides, these techniques showcase the potential for photocatalysis in creating functionalized quaternary ammonium structures. researchgate.net A synthesis process for tetrabutylammonium bromide has been disclosed that uses a photocatalytic continuous microchannel reactor in an initial step to produce the tributylamine precursor. google.com

Electrocatalytic Synthesis: Electrochemical methods offer alternative pathways for synthesizing and modifying quaternary ammonium compounds. The electroreduction of quaternary ammonium compounds has been studied, indicating their electrochemical reactivity. acs.org A practical application is the preparation of electronic-grade tetrabutylammonium hydroxide, which can be carried out in an electrolyzer with three chambers and specialized membranes, demonstrating a method that can achieve high current efficiency and product purity. researchgate.net

Targeted Synthesis of Tetrabutylazanium Salts with Dioxoamine and Related Anionic Architectures

The synthesis of tetrabutylazanium salts with specific, functional anions is a key area of research. While the direct synthesis of a tetrabutylazanium salt with the "Dioxoamine" anion is not prominently described in available scientific literature, the principles of established synthetic pathways can be applied to incorporate novel or complex anions.

The synthesis of tetrabutylazanium salts with related anionic architectures, particularly oxoanions, is well-documented. The salt metathesis route is highly adaptable for this purpose. By selecting a suitable starting salt, such as a sodium or potassium salt of the desired anion, it can be reacted with a common tetrabutylazanium halide (e.g., tetrabutylammonium bromide) to yield the target tetrabutylazanium salt. wikipedia.orgwikipedia.org For example, this strategy is used to prepare salts of complex polyoxometalates and perrhenate ([ReO₄]⁻), an inorganic oxoanion. wikipedia.org

Theoretically, to synthesize tetrabutylazanium dioxoamine, one would require a stable precursor salt of the dioxoamine anion. This precursor could then be used in a salt metathesis reaction with tetrabutylammonium chloride or bromide. The success of such a synthesis would depend on the solubility characteristics of the starting materials and products, allowing for the isolation of the desired tetrabutylazanium dioxoamine salt. Similarly, ion exchange chromatography could be employed if the dioxoamine anion could be effectively loaded onto a resin and subsequently eluted with a solution containing the tetrabutylazanium cation. researchgate.net

Elucidation of Reaction Mechanisms Involving Tetrabutylazanium Species

Mechanistic Principles of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. nbinno.comtheaic.org Tetrabutylammonium (B224687) salts are exemplary phase-transfer catalysts due to the unique properties of the TBA+ cation. alfachemic.comdntb.gov.ua The bulky, lipophilic nature of the four butyl chains allows the cation to be soluble in organic solvents, while its positive charge enables it to pair with an anion and transport it from the aqueous phase into the organic phase where the reaction occurs. nbinno.combiomedres.us This transport mechanism overcomes the mutual insolubility of the reactants, leading to significantly accelerated reaction rates. nbinno.com

Interfacial Phenomena and Mass Transfer Dynamics

The catalytic action in phase-transfer systems is intrinsically linked to phenomena occurring at the liquid-liquid interface. The TBA+ cation resides at this interface, where it can exchange its initial counter-anion for a reactant anion from the aqueous phase. nbinno.com The efficiency of this process is governed by mass transfer dynamics, which are influenced by factors such as stirring speed, temperature, and the interfacial area available for transfer. nih.govprinceton.edu

Research has shown that the catalytic activity of tetrabutylammonium salts is closely related to the phase behavior of the system. nih.gov In some cases, a third phase, rich in the tetrabutylammonium salt, can form between the aqueous and organic layers. acs.org This "L phase" can act as a microemulsion-like environment, providing a large interfacial area where the reaction can proceed efficiently. nih.govacs.org The catalysis is often attributable to reactions occurring at these interfaces, including both the bulk water-oil interface and the microinterfaces within the L phase. nih.govacs.org The rate of reaction can be significantly influenced by the concentration of the catalyst and other salts, which can alter the phase behavior of the system. acs.org

Table 1: Factors Influencing Mass Transfer in TBA-Mediated PTC

FactorDescriptionImpact on Reaction Rate
Stirring Speed Affects the size of droplets and the interfacial area between phases. nih.govIncreased stirring generally increases the rate up to a certain point by creating a larger interfacial area.
Temperature Influences reaction kinetics, solubility, and phase behavior. nih.govHigher temperatures typically increase the reaction rate but can also affect catalyst stability and phase equilibrium.
Catalyst Concentration Determines the number of available "shuttles" to transport anions. biomedres.usIncreasing catalyst concentration generally increases the rate, but saturation effects can occur.
Solvent Polarity Affects the solubility of the ion pair in the organic phase and the solvation of the anion. iupac.orgAn optimal polarity is needed to solubilize the ion pair while keeping the anion reactive.

Role of Cation-Anion Pairing in Biphasic Systems

The heart of the phase-transfer mechanism lies in the formation of a lipophilic ion pair between the tetrabutylammonium cation and the reactant anion. nbinno.com The strength and nature of this cation-anion pairing are critical determinants of the catalyst's efficacy. The large size of the TBA+ cation results in a diffuse positive charge, leading to a relatively weak, "loose" ion pair with the transported anion. iupac.org This weak association is crucial because it leaves the anion highly reactive, or "naked," once it is in the low-polarity organic phase, where it is poorly solvated. iupac.org

Computational studies have revealed a general structural motif for the association between the tetrabutylammonium cation and various anions, where the anion interacts with the cation in a consistent, preferred orientation. nih.gov The stability of this ion pair, which can be quantified by interaction energies, has a significant impact on the catalytic process. rsc.org A balance must be struck: the ion pair must be stable enough to be extracted into the organic phase but labile enough to release the anion for reaction. The nature of both the cation and the anion influences this delicate equilibrium. rsc.orgnih.gov The reactivity of the anion is often dramatically increased upon transfer from a protic aqueous environment, where it is heavily solvated, to the aprotic organic phase. iupac.org

Organocatalytic Mechanisms and Activation Modes

Beyond its classical role in PTC, the tetrabutylammonium cation and its associated anion can participate directly in organocatalytic cycles. mdpi.com In these scenarios, the salt doesn't just act as a transport agent but actively engages in the bond-forming or bond-breaking steps of the reaction. Organocatalysis by tetrabutylammonium salts can proceed through various activation modes, often leveraging the properties of the anion or cooperative effects. researchgate.net

Nucleophilic and Basic Catalysis by Anionic Counterparts

Once transported into the organic phase, the counter-anion of the tetrabutylammonium salt can act as a potent nucleophile or base. phasetransfercatalysis.comacs.org For example, in a reaction involving tetrabutylammonium bromide (TBAB), the bromide ion can initiate a catalytic cycle by acting as a nucleophile. phasetransfercatalysis.com Similarly, tetrabutylammonium acetate (B1210297) can deliver the acetate anion as a nucleophile. phasetransfercatalysis.com The heightened reactivity is a direct consequence of the weak ion pairing with the bulky TBA+ cation and the lack of strong solvation in the organic medium. iupac.org

This principle is exploited in a wide range of transformations, including alkylations, substitutions, and eliminations. nih.govchemicalbook.com The choice of the anion is critical and is tailored to the specific reaction being catalyzed. For instance, tetrabutylammonium iodide is used in oxidative reactions where the iodide ion plays a key role in the catalytic cycle, potentially forming a reactive hypoiodite (B1233010) species in situ. beilstein-archives.org

Table 2: Examples of Anionic Counterparts as Catalysts

Tetrabutylammonium SaltAnionCatalytic RoleExample Reaction Type
Tetrabutylammonium Bromide (TBAB)Br⁻NucleophileRing-opening of epoxides phasetransfercatalysis.com
Tetrabutylammonium Acetate (TBAOAc)AcO⁻NucleophileNucleophilic substitution phasetransfercatalysis.com
Tetrabutylammonium Iodide (TBAI)I⁻Nucleophile/Redox MediatorOxidative α-azidation of ketones beilstein-archives.org
Tetrabutylammonium Hydroxide (B78521) (TBAOH)OH⁻BaseAlkylation of active methylene (B1212753) compounds

Cooperative Catalysis with External Reagents

Tetrabutylammonium salts can function cooperatively with other catalysts, such as transition metals or other organocatalysts, to achieve novel reactivity. mdpi.comnih.gov In these systems, the TBA+ salt can play multiple roles. It may act as a phase-transfer agent to bring a reactant into the organic phase where the primary catalyst resides. nih.gov Alternatively, it can act as a co-catalyst or additive that modulates the activity or selectivity of the main catalytic species. mdpi.com

An example is the synthesis of 2-substituted imidazolines, where TBAB is used in conjunction with tungstophosphoric acid. nih.gov In this dual-catalyst system, a complex is proposed to form between the two catalytic species, which then acts as the active oxidant. nih.gov This synergistic approach allows for transformations that may not be possible or efficient with either catalyst alone, highlighting the versatility of tetrabutylammonium salts in complex reaction design. researchgate.net

Unraveling Complex Reaction Pathways

The mechanistic pathways involving tetrabutylammonium species can be highly complex, often involving multiple catalytic cycles and intermediates. For instance, in certain oxidative reactions catalyzed by tetrabutylammonium iodide (TBAI), the mechanism is believed to involve the in-situ formation of a quaternary ammonium (B1175870) hypoiodite. beilstein-archives.org This species then facilitates the initial step of the reaction, such as the iodination of a ketone, which is followed by a subsequent phase-transfer-catalyzed nucleophilic substitution. beilstein-archives.org

In other cases, the tetrabutylammonium salt can activate substrates through non-covalent interactions, such as hydrogen bonding. researchgate.net Although the TBA+ cation lacks traditional hydrogen bond donors, the α-methylene groups adjacent to the positively charged nitrogen are sufficiently acidic to act as hydrogen-bond donors, activating electrophiles. researchgate.net Furthermore, TBA+ salts can be involved in metallaphotocatalysis, where they can influence the reaction environment or participate in single-electron transfer steps. acs.org The elucidation of these intricate pathways often requires a combination of kinetic studies, spectroscopic analysis, and computational modeling to fully understand the role of each component in the catalytic system. nih.gov

In-situ Spectroscopic Probing of Reactive Intermediates

The direct observation of reactive intermediates is a powerful tool for deciphering reaction mechanisms. In-situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction, providing structural and kinetic information about transient species that are formed and consumed during the reaction process. For a hypothetical reaction involving dioxoamine; tetrabutylazanium, a variety of spectroscopic methods could be employed to identify and characterize any fleeting intermediates.

Potential Spectroscopic Techniques:

Spectroscopic TechniqueInformation ProvidedHypothetical Application to this compound Reactions
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N).Could be used to track changes in the chemical shifts and coupling constants of the tetrabutylazanium cation and any nitrogen-containing intermediates derived from the dioxoamine anion.
Infrared (IR) and Raman Spectroscopy Detects the vibrational frequencies of chemical bonds.Useful for identifying characteristic bond vibrations in the dioxoamine anion and any intermediates, such as N=O or N-O stretching frequencies.
UV-Visible (UV-Vis) Spectroscopy Probes electronic transitions within molecules.Could identify chromophoric intermediates that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.
Electron Paramagnetic Resonance (EPR) Spectroscopy Specifically detects species with unpaired electrons (radicals).Would be crucial if the reaction mechanism involves radical intermediates formed from the dioxoamine species.

The successful application of these techniques would depend on the reaction conditions (temperature, solvent, concentration) and the lifetime of the intermediates. By carefully designing experiments and utilizing advanced spectroscopic methods, it would be theoretically possible to gain a comprehensive understanding of the transient species involved in the reactions of this compound.

Isotopic Labeling and Kinetic Isotope Effect Studies

Isotopic labeling is a cornerstone of mechanistic chemistry, providing a means to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹⁴N with ¹⁵N, or ¹⁶O with ¹⁸O in the dioxoamine anion), it is possible to follow the labeled atom's position in the products, thereby revealing bond-making and bond-breaking events.

Furthermore, the study of the kinetic isotope effect (KIE) can provide profound insights into the rate-determining step of a reaction. The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.org A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-determining step. libretexts.org

Application to this compound:

To investigate a hypothetical reaction of this compound, one could synthesize isotopically labeled versions of the dioxoamine anion.

Hypothetical Isotopic Labeling Study:

Isotopic LabelInformation SoughtExpected Outcome if Bond is Broken in Rate-Determining Step
¹⁵N-labeled dioxoamine To determine the fate of the nitrogen atoms.The position of the ¹⁵N label in the final products would elucidate the rearrangement or transfer of the nitrogen-containing moiety.
¹⁸O-labeled dioxoamine To track the oxygen atoms.The distribution of ¹⁸O in the products and any byproducts (e.g., water) would reveal the mechanism of oxygen transfer or elimination.

By measuring the reaction rates of the isotopically labeled and unlabeled reactants, the KIE could be determined.

Interpreting the Kinetic Isotope Effect:

KIE Value (k_light / k_heavy)InterpretationImplication for the Reaction Mechanism
> 1 (Normal KIE) The reaction is slower with the heavier isotope.Indicates that the bond to the isotopically substituted atom is being broken in the rate-determining step. baranlab.org
≈ 1 (No KIE) No significant change in reaction rate.Suggests that the bond to the isotopically substituted atom is not broken or formed in the rate-determining step. baranlab.org
< 1 (Inverse KIE) The reaction is faster with the heavier isotope.Can indicate a change in hybridization at the labeled position in the transition state. wikipedia.org

Computational Chemistry and Theoretical Modeling of Tetrabutylazanium Systems

Development and Application of Predictive Theoretical Models

Models for Ion-Solvent and Ion-Polymer Interactions

Computational models are crucial for understanding the behavior of the tetrabutylammonium (B224687) (TBA) cation in various chemical environments. These models provide insights at a molecular level that are often inaccessible through experimental means alone.

Ion-Solvent Interactions:

Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are primary tools for modeling the interactions between the tetrabutylammonium cation and solvent molecules.

Aqueous Solutions: MD simulations have been extensively used to study TBA salts in water. acs.orgnih.gov These simulations show that in aqueous solutions, the TBA cation significantly influences the surrounding water structure. acs.orgnih.gov The hydrophobic nature of the butyl chains and the electrostatic interactions of the charged nitrogen core lead to a delicate balance that governs the solution's properties. acs.orgnih.gov For instance, unlike simple inorganic salts such as NaCl which increase the surface tension of water, the presence of tetrabutylammonium bromide (TBAB) in an aqueous solution leads to a decrease in surface tension. aip.org This effect is attributed to weaker intermolecular interactions between the hydrophobic parts of the cation and water molecules at the interface compared to the interactions in pure water. aip.org MD simulations using polarizable force fields have provided excellent agreement with experimental data for solution densities and diffusion coefficients across various concentrations. acs.orgnih.gov These models reveal that at higher concentrations, TBA cations can form an interpenetrating network. nih.gov

Deep Eutectic Solvents (DESs): The interactions of TBA salts in DESs have also been explored. phantomsfoundation.comnih.gov DFT calculations combined with infrared spectroscopy on DESs composed of TBA salts and phenol (B47542) indicated that specific hydrogen bonding interactions between the anion and the phenol molecules are key to the formation of the liquid phase at room temperature. phantomsfoundation.com In DESs made of tetrabutylammonium chloride and levulinic acid, a combined experimental and theoretical approach showed that the fluid's properties are primarily dictated by strong and long-lived hydrogen bonds between the chloride anion and levulinic acid. nih.gov

Other Solvents and Interfaces: The behavior of TBA at interfaces, such as the gas/water interface, has been modeled to understand processes like gas hydrate (B1144303) formation. mdpi.comresearchgate.net MD simulations show that TBA halides enhance the adsorption of gases like methane (B114726) and carbon dioxide at the interface, which may facilitate gas uptake into clathrate cages. mdpi.com The hydrophobic interactions between the n-alkyl chains of the TBA cation and methane are particularly significant for the increased adsorption of methane. researchgate.net Furthermore, theoretical models have been applied to understand the preferential adsorption of the TBA cation at oil-water interfaces, driven by the hydrophobic effect. mdpi.com

Ion-Polymer Interactions:

The interaction of tetrabutylammonium with polymeric systems is critical in applications ranging from materials science to catalysis.

Organoclays: DFT calculations have been used to model the interaction of TBA with montmorillonite (B579905) (Mt), a type of clay mineral. cambridge.orgresearchgate.net These studies investigate the stability of organoclays where TBA cations are intercalated into the clay's layered structure. cambridge.orgresearchgate.net The models show that the TBA cation prefers a quasi-planar arrangement in the interlayer space, which is stabilized by weak hydrogen bonds between the cation's CH2 and CH3 groups and the oxygen atoms of the montmorillonite surface. cambridge.org The calculated intercalation and adsorption energies quantify the stability of these structures. cambridge.orgresearchgate.net

Table 1: Calculated Reaction Energies for Tetrabutylammonium-Montmorillonite (TBA-Mt) Systems. cambridge.orgresearchgate.net
Reaction TypeEnergy (kJ/mol)Description
Intercalation (ΔEint)-56.7Energy released when the TBA cation is inserted between montmorillonite layers.
Adsorption (ΔEads*)-22.6Energy released upon surface adsorption (Model 1).
Adsorption (ΔEads**)-37.4Energy released upon surface adsorption (Model 2).

Polymerized Ionic Liquids (PolyILs): For systems where the ionic moiety is part of a polymer, polymer integral equation theory has been employed. osti.gov This theoretical framework models semiflexible PolyILs to study their structure as a function of melt density, Coulomb interaction strength, and ion size. osti.gov The theory helps to elucidate how chain connectivity and ionic interactions combine to determine the material's properties. osti.gov

Polymerization Catalysis: Theoretical models have also been developed for reactions like the group transfer polymerization (GTP) of methyl methacrylate (B99206), which can be catalyzed by tetrabutylammonium salts like tetrabutylammonium benzoate (B1203000). lboro.ac.uk These models aim to predict reaction kinetics, including monomer conversion and molecular weight profiles, by considering the complex reaction mechanism involving the ionic catalyst. lboro.ac.uk

Advanced Predictive Frameworks for Complex Chemical Environments

To accurately predict the behavior of tetrabutylammonium systems, researchers employ a variety of advanced computational frameworks that go beyond simple models.

Molecular Dynamics (MD) with Advanced Force Fields: Classical MD simulations are a cornerstone for modeling large, complex systems over time. The accuracy of MD heavily relies on the force field used to describe the intermolecular interactions. For tetrabutylammonium systems, the General AMBER Force Field (GAFF) has been used to determine parameters for van der Waals and electrostatic interactions. aip.org To improve accuracy, especially in systems with significant electronic polarization effects, polarizable force fields have been developed and used. acs.orgnih.gov These advanced force fields provide better agreement with experimental data for properties like solution density and diffusion coefficients as a function of concentration. acs.orgnih.gov

Density Functional Theory (DFT) and Ab Initio MD: DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to calculate optimized geometries, reaction energies, and vibrational spectra for tetrabutylammonium-containing systems. cambridge.orgresearchgate.net For example, DFT calculations with dispersion corrections (DFT-D3) have been crucial in accurately predicting the stability of organoclays. researchgate.net DFT has also been used to elucidate reaction mechanisms, such as in the oxidation of sulfides by tetrabutylammonium chlorite, by calculating the energy profiles of transition states. nih.gov When combined with MD, it gives rise to ab initio molecular dynamics (AIMD), which allows for the study of dynamic properties and the interpretation of experimental vibrational spectra. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): While not explicitly detailed in the provided context for this specific compound, QM/MM methods represent an advanced framework where a chemically reactive or important region (e.g., the TBA cation and its immediate interaction partners) is treated with high-level quantum mechanics, while the rest of the system (e.g., bulk solvent or polymer) is treated with a more computationally efficient molecular mechanics force field. This approach balances accuracy and computational cost, making it suitable for studying reactions or electronic properties in large, complex environments.

Specialized Theoretical Models: For specific phenomena, specialized models are employed. The low concentration Chemical Model (lcCM) is used to analyze conductivity data and derive association constants and thermodynamic parameters for ion-pair formation in dilute solutions. chem-soc.si For a detailed understanding of non-covalent interactions, which are critical in TBA systems, methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis are used. nih.govacs.org These tools analyze the electron density to characterize hydrogen bonds and van der Waals forces, providing deep insights into the nature of interactions within deep eutectic solvents. nih.govacs.org More recently, machine learning frameworks, such as attention-based transformer architectures, have been proposed as a flexible framework to capture complex chemical structures and design materials like deep eutectic solvents. researchgate.net

Table 2: Overview of Advanced Computational Frameworks for Tetrabutylammonium Systems
FrameworkApplication/FocusKey Findings/InsightsReferences
Molecular Dynamics (MD) with Polarizable Force FieldsModeling aqueous solutions of TBA salts across concentrations.Excellent agreement with experimental densities and diffusion coefficients; reveals formation of cation networks at high concentrations. acs.orgnih.gov
Density Functional Theory (DFT) with Dispersion CorrectionsStability and structure of TBA-intercalated organoclays; reaction mechanisms.Predicts stable geometries and interaction energies; elucidates reaction pathways and transition states. cambridge.orgresearchgate.netnih.gov
Polymer Integral Equation TheoryStructure of polymerized ionic liquids (PolyILs).Elucidates the interplay of chain connectivity, steric effects, and Coulomb interactions on the multi-scale structure. osti.gov
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of hydrogen bonding in deep eutectic solvents.Characterizes the nature and strength of non-covalent interactions, confirming strong H-bonds between anions and H-bond donors. nih.govacs.org
Low Concentration Chemical Model (lcCM)Analysis of electrolyte conductivity in dilute solutions.Derives limiting molar conductivities and ion-pair association constants. chem-soc.si

Applications of Tetrabutylazanium Compounds in Catalysis

Catalysis in Organic Synthesis

Tetrabutylammonium (B224687) salts have proven to be versatile catalysts in a wide array of organic transformations due to their efficacy as phase-transfer catalysts, which facilitates reactions between reactants in immiscible phases. nih.govnbinno.com Their application spans various reaction types, including alkylations, oxidations, reductions, and coupling reactions. nih.gov

Tetrabutylammonium salts are instrumental in promoting the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, which are fundamental processes in organic synthesis. arkat-usa.org As phase-transfer catalysts, they shuttle anionic nucleophiles from an aqueous phase to an organic phase, making them available to react with organic electrophiles. nih.govmdpi.com This methodology has been successfully applied to various reactions:

Alkylation Reactions: Tetrabutylammonium bromide (TBAB) catalyzes numerous alkylation reactions, including the N-alkylation of acridones, S-alkylation of pyrones, and the alkylation of aldehydes and ketones. nih.gov These reactions often proceed under milder conditions and with higher yields compared to traditional methods that may require harsh, anhydrous conditions. chemicalbook.com

Coupling Reactions: TBAB is also employed as an efficient co-catalyst for several coupling reactions, such as the Suzuki cross-coupling and Heck reactions. nih.gov

Synthesis of Heterocycles: The catalytic activity of TBAB is widely explored for synthesizing biologically relevant heterocycles. nih.gov For instance, it catalyzes the synthesis of 3-nitro-2H-chromenes from salicylaldehydes and 2-nitro ethanol under solvent-free conditions. In this reaction, TBAB activates the aldehydic group, facilitating its condensation with a carbanion intermediate. mdpi.com

The table below summarizes selected C-C and C-Heteroatom bond formation reactions catalyzed by tetrabutylammonium compounds.

Reaction TypeCatalystSubstratesProductKey Feature
N-AlkylationTBABAcridonesN-alkylated acridonesEfficient metal-free catalysis nih.gov
S-AlkylationTBAB4-mercapto-6-methyl-2-pyroneS-alkylated pyrone derivativesPhase-transfer catalysis nih.gov
Suzuki CouplingTBAB-BiarylsCo-catalyst enhancing reaction rate nih.gov
Chromene SynthesisTBABSalicylaldehydes, 2-nitro ethanol3-nitro-2H-chromenesMicrowave-assisted, solvent-free mdpi.com

Tetrabutylammonium compounds serve as effective catalysts in esterification reactions, offering alternatives to standard acid-catalyzed methods like the Fischer-Speier esterification. wikipedia.org

Tetrabutylammonium Tribromide (TBATB): This compound can act as an unconventional but effective catalyst for the direct condensation of carboxylic acids and alcohols. wikipedia.orgresearchgate.net The reaction proceeds efficiently at reflux temperatures under solvent-free conditions, without the need for dehydrating agents to remove the water byproduct. researchgate.net One proposed mechanism suggests that hydrobromic acid released by TBATB protonates the alcohol rather than the carboxylic acid, making the carboxylate the active nucleophile, which is a reversal of the standard esterification mechanism. wikipedia.org An example is the acylation of 3-phenylpropanol with glacial acetic acid, which yields the corresponding ester in 15 minutes with a 95% yield. wikipedia.org

Tetrabutylammonium Fluoride (B91410) (TBAF): A convenient method for ester synthesis involves the reaction of carboxylic acids and alkyl halides using a stoichiometric amount of TBAF as a base. researchgate.netnih.gov The reaction generates highly reactive carboxylate ions in situ. The bulky tetrabutylammonium counterion is believed to increase the reactivity of these carboxylate ions, leading to moderate to good yields of the corresponding esters. researchgate.netnih.gov TBAF for these reactions can also be generated in situ from tetrabutylammonium hydrogen sulfate (TBAHSO4) and potassium fluoride. researchgate.net

The following table highlights different tetrabutylammonium-catalyzed esterification methods.

CatalystReactantsMechanism/RoleConditionsAdvantages
Tetrabutylammonium tribromide (TBATB)Carboxylic acid, AlcoholUnconventional catalysis, protonates alcohol wikipedia.orgReflux, solvent-freeHigh yield, no water removal needed wikipedia.orgresearchgate.net
Tetrabutylammonium fluoride (TBAF)Carboxylic acid, Alkyl halideActs as a base to generate reactive carboxylate ions researchgate.netnih.govTHF or DMF solventHigh reactivity of intermediate, moderate to good yields nih.gov

The capture and utilization of carbon dioxide (CO₂) is a significant area of chemical research, and tetrabutylammonium salts play a crucial role in this field. phasetransfercatalysis.com They can capture CO₂ and facilitate its subsequent conversion into valuable chemicals. scienceopen.com

CO₂ Capture: Aqueous solutions of tetrabutylammonium hydroxides, such as tetra-n-butylammonium hydroxide (B78521) ([N₄₄₄₄][OH]), can directly absorb CO₂ from the atmosphere. researchgate.net Furthermore, tetrabutylammonium carboxylates, like tetrabutylammonium acetate (B1210297), have been found to capture CO₂ more effectively and rapidly than corresponding potassium salts. phasetransfercatalysis.com The process is reversible and leverages the significant change in the pKa of acids like acetic acid in different solvents to control the capture and release of CO₂. phasetransfercatalysis.com

Synthesis of Carbamates: Tetrabutylammonium halides, particularly tetrabutylammonium bromide, have been shown to have a positive influence on the reaction yield for synthesizing carbamates from CO₂ and amines. nih.gov The catalyst helps to activate the CO₂ molecule, making it more susceptible to nucleophilic attack by the amine.

Synthesis of Cyclic Carbonates: An efficient catalytic system comprising water, polyaluminium chloride, and TBAB can be used for the cycloaddition of CO₂ to epoxides to form cyclic carbonates under mild conditions. science.gov The halide anion of TBAB acts synergistically with the other components to promote the reaction. science.gov

Chiral quaternary ammonium (B1175870) salts, including derivatives of tetrabutylammonium, are powerful tools in asymmetric synthesis. unina.it They are used as chiral phase-transfer catalysts to control the stereochemical outcome of reactions.

In a study on Rh-catalyzed enantioselective single-carbon insertion of alkenes, various tetrabutylammonium salts were surveyed as sources of negatively charged nucleophiles. nih.gov The choice of the anion (e.g., chloride, nitrate (B79036), azide) associated with the tetrabutylammonium cation was found to influence both the enantioselectivity and regioselectivity of the reaction. For example, using tetrabutylammonium chloride in a reaction with a dirhodium complex catalyst resulted in the formation of an allylic chloride with better enantioselectivity compared to when tetrabutylammonium benzoate (B1203000) was used. nih.gov This demonstrates that the tetrabutylammonium cation can effectively deliver a variety of nucleophiles into the chiral reaction environment, where the nature of the nucleophile itself plays a critical role in the stereochemical outcome. nih.gov The development of chiral materials and their application in enantioselective catalysis is an expanding field of research. acs.org

The table below shows the effect of different tetrabutylammonium salts on an enantioselective reaction.

Catalyst SystemNucleophile SourceProductEnantiomeric Ratio (e.r.)Regioselectivity (γ:α)
Rh₂(S-NTTL)₄Tetrabutylammonium benzoateAllylic benzoate88:128.4:1
Rh₂(S-NTTL)₄Tetrabutylammonium chlorideAllylic chloride94.5:5.53.9:1
Rh₂(S-NTTL)₄Tetrabutylammonium nitrateAllylic nitrate78.5:21.5-
Rh₂(S-NTTL)₄Tetrabutylammonium azideAllylic azide78.5:21.5-
(Data sourced from a study on Rh-Catalyzed Enantioselective Single-Carbon Insertion of Alkenes) nih.gov

Catalysis in Specialized Chemical Transformations

Beyond general organic synthesis, tetrabutylammonium compounds are crucial in highly specialized areas of chemistry that require unique catalytic properties.

In the field of radiochemistry, particularly for Positron Emission Tomography (PET), the efficient incorporation of radionuclides into molecules is paramount. Tetrabutylammonium salts are key reagents in nucleophilic [¹⁸F]-radiolabeling.

The "naked" fluoride ion, which is highly nucleophilic, is required for these reactions. Tetrabutylammonium [¹⁸F]fluoride ([¹⁸F]TBAF) is a representative reagent that provides this reactive form of the fluoride ion. nih.gov It is typically generated by treating the aqueous [¹⁸F]fluoride obtained from a cyclotron with tetrabutylammonium hydroxide or tetrabutylammonium bicarbonate. nih.gov The bulky, non-coordinating tetrabutylammonium cation shields the negative charge of the fluoride ion, enhancing its nucleophilicity and solubility in the aprotic organic solvents used for the labeling reactions. This allows for the efficient synthesis of ¹⁸F-labeled radiopharmaceuticals. nih.gov Additionally, a dehydrated and less hygroscopic form, tetrabutylammonium tetra-t-butanol coordinated fluoride (TBAF(t-BuOH)₄), has been developed, which shows good performance as a fluoride source due to its high solubility in organic solvents and good nucleophilicity with low basicity. nih.gov

Use as Buffering and Stabilizing Agents in Reaction Media

Tetrabutylazanium compounds, particularly salts like tetrabutylammonium bromide (TBAB), are highly effective as stabilizing agents in multiphasic reaction media, primarily through their function as phase-transfer catalysts (PTCs). mdpi.comnih.gov In a typical phase-transfer system, a reactant in an aqueous phase (like an inorganic anion) is insoluble in an organic phase where the substrate resides. TBA salts overcome this barrier. The lipophilic tetrabutyl groups of the cation allow it to form an ion pair with the aqueous reactant, which can then be transported into the organic phase to react. mdpi.com This "molecular shuttle" action stabilizes the reactive anion in the organic medium, preventing its decomposition and increasing its effective concentration, thereby accelerating the reaction.

The mechanism of stabilization is attributed to the formation of an interface between the different phases. nih.gov In some systems, a third, catalyst-rich liquid phase can form, which contains microemulsion-like structures that provide a unique reaction environment. nih.gov This interfacial catalysis is crucial for the stabilizing effect.

Furthermore, when used in their molten state, TBA salts can function as ionic liquids. mdpi.comtandfonline.com In this capacity, they serve as the reaction medium itself, providing a highly polar yet non-coordinating environment that can stabilize charged intermediates and transition states. This ionic liquid phase can dissolve a wide range of reactants, enhancing reaction homogeneity and stability. mdpi.comtandfonline.com The charge distribution in the tetrabutylazanium cation, which is delocalized over the alpha-methylene groups, allows it to form non-classical hydrogen bonds with substrates, further contributing to the stabilization of key reaction species. researchgate.netresearchgate.net

Table 1: Tetrabutylazanium Compounds as Stabilizing Agents in Catalysis

Compound Reaction Role of Tetrabutylazanium Compound Reference
Tetrabutylammonium Bromide (TBAB) Reaction of decyl methanesulfonate with sodium bromide Phase-transfer catalyst, stabilizing the bromide anion in the organic phase. nih.gov
Tetrabutylammonium Chloride (TBACl) Ring-opening polymerization of salicylate cyclic esters Stabilizes carbonyl group of substrates via non-classical hydrogen bonding, preventing side reactions. researchgate.net
Tetrabutylammonium Hydroxide (TBAH) Hydrophosphonylation of aldehydes Acts as an ionic liquid medium, stabilizing phosphite nucleophiles and intermediates. tandfonline.com
Tetrabutylammonium Bromide (TBAB) Synthesis of 2-substituted imidazolines Forms a complex with tungstophosphoric acid, stabilizing the peroxo complex catalyst. mdpi.com

Contributions to Green Chemistry Methodologies

Tetrabutylazanium compounds have emerged as significant contributors to the field of green chemistry. mdpi.comorientjchem.orgsoton.ac.uk Their application aligns with several core principles of green chemistry, including the use of catalysis over stoichiometric reagents, maximizing atom economy, using safer solvents and reaction conditions, and reducing waste.

Enhancement of Reaction Efficiency and Waste Minimization

The use of TBA salts often allows for a reduction in the amount of solvent required, or even the complete elimination of organic solvents. mdpi.comorientjchem.org Molten TBAB can act as both the catalyst and the reaction medium, creating solvent-free conditions that drastically reduce volatile organic compound (VOC) emissions and simplify product work-up. mdpi.comorientjchem.org This approach directly addresses the goal of waste minimization by eliminating solvent waste, which is often a major component of chemical process waste streams. The high catalytic activity means that only a small, catalytic amount of the TBA compound is needed, further improving the atom economy of the process.

Development of Environmentally Benign Reaction Systems

Tetrabutylazanium compounds are instrumental in the development of environmentally benign reaction systems. mdpi.commdpi.com Many TBA salts are considered non-toxic, non-flammable, and non-corrosive, making them safer alternatives to many conventional catalysts, particularly those containing heavy metals. mdpi.com Their use as metal-free organocatalysts is a significant advantage, as it prevents metal contamination in the final products, which is especially critical in the pharmaceutical industry. mdpi.com

One of the most significant green chemistry applications of these compounds is enabling the use of water as a reaction solvent. mdpi.com TBAB's ability to transport organic-insoluble reactants from an aqueous phase into an organic phase allows for numerous reactions, such as alkylations and substitutions, to be performed in water instead of traditional organic solvents. mdpi.commdpi.com This shift to an aqueous medium is a cornerstone of green chemistry, as water is a non-toxic, non-flammable, and inexpensive solvent. Similarly, TBA compounds like tetrabutylammonium acetate can function as both an ionic liquid and a base in multi-reaction processes, eliminating the need for additional phosphine ligands, inorganic bases, and excess solvents, which significantly improves the green metrics of the synthesis. soton.ac.uk

Table 2: Applications of Tetrabutylazanium Compounds in Green Chemistry

Compound Reaction Green Chemistry Advantage Reference
Tetrabutylammonium Bromide (TBAB) Synthesis of ethenzamide Solvent-free conditions with microwave assistance; 92% yield in 90 seconds. mdpi.com
Tetrabutylammonium Bromide (TBAB) Synthesis of xanthenediones Solvent-free conditions, avoiding harmful solvents and catalysts; high yields. orientjchem.org
Tetrabutylammonium Hydroxide (TBAH) Synthesis of α-hydroxyphosphonates Eco-friendly ionic liquid catalyst; reaction proceeds under neat (solvent-free) conditions with good yields. tandfonline.com
Tetrabutylammonium Acetate (TBAOAc) One-pot arylation/hydrogenation of quinolines Acts as both ionic liquid and base, eliminating the need for phosphine ligands and inorganic bases. soton.ac.uk
Tetrabutylammonium Bromide (TBAB) Synthesis of 1,4-dihydropyridines Use of water as an environmentally benign solvent; high atom economy. mdpi.com

Tetrabutylazanium Compounds in Materials Science Research

Ionic Liquids and Deep Eutectic Solvents

Tetrabutylammonium (B224687) salts are fundamental components in the formulation of ionic liquids (ILs) and deep eutectic solvents (DESs). researchgate.netresearchgate.net These materials are of significant interest as "designer solvents" due to their unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics. researchgate.netmdpi.com

The design of novel ionic liquids and deep eutectic solvents based on the tetrabutylammonium cation is a rich area of research, allowing for the fine-tuning of material properties by systematically altering the accompanying anion or hydrogen bond donor (HBD). researchgate.netacs.org The large, symmetric nature of the TBA⁺ cation imparts lipophilicity and influences the packing and intermolecular forces within the liquid, while the anion or HBD dictates properties like viscosity, density, and melting point. wikipedia.orgsemanticscholar.org

For instance, DESs formed by pairing tetrabutylammonium bromide (TBABr) with various alcohol-based HBDs exhibit distinct physical properties. researchgate.netdntb.gov.ua Studies have shown that as the length of the HBD (e.g., from ethylene (B1197577) glycol to 1,5-pentanediol) increases, the density of the resulting DES tends to decrease while the viscosity increases. researchgate.netmdpi.com The DES formed with glycerol, which has an extra hydroxyl group, generally shows the highest density and viscosity and the lowest ionic conductivity compared to other alcohol-based DESs. researchgate.netdntb.gov.ua

Similarly, combining tetrabutylammonium chloride (TBAC) with HBDs like glycerol, ethylene glycol, and triethylene glycol produces a class of DESs whose properties can be tailored for specific applications. acs.org The synthesis of TBA⁺ salts with amino acid-based anions like glutamate (B1630785) and threoninate further expands the library of available ILs, creating materials with unique functionalities. acs.org The formation of a DES with a specific eutectic point, which is a lower melting point than either of the individual components, was observed in a 1:2 molar ratio of tetrabutylammonium bromide and nonanoic acid, driven by strong hydrogen bonding between the acid's carboxyl group and the bromide anion. acs.orgmostwiedzy.pl

Table 1: Physicochemical Properties of Tetrabutylammonium Bromide (TBABr) Based DESs at 303 K

Data sourced from Kareem et al. (2014). researchgate.netmdpi.com

Tetrabutylammonium salts are crucial components in nonaqueous electrochemistry, where they serve as supporting electrolytes. wikipedia.org Their high solubility in organic solvents and wide electrochemical windows make them ideal for various applications, including batteries and electrochemical capacitors. acs.org A popular choice for many electrochemical studies is tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆). wikipedia.org

Recent research has highlighted the innovative use of tetrabutylammonium triflate (TBAOTf), also known as tetrabutylammonium trifluoromethanesulfonate (B1224126), in developing advanced electrolytes for next-generation batteries. sigmaaldrich.comnih.gov Specifically, a novel chloride-free electrolyte for rechargeable magnesium batteries (RMBs) has been designed using TBAOTf as an additive to conventional magnesium salts. acs.orgnih.gov This is significant because traditional RMB electrolytes often rely on corrosive chloride ions. acs.orgnih.gov

In this system, the TBA⁺ cation plays a critical role by substantially improving the dissolution of the magnesium salts, which in turn enhances the concentration of charge-carrying species in the electrolyte. acs.org The resulting electrolyte formulation demonstrates exceptional performance, including:

An extended anodic stability window of up to 4.43 V. acs.orgnih.gov

A long cycling life of nearly 1200 hours at a current density of 0.1 mA/cm². acs.org

The formation of a robust solid electrolyte interphase (SEI) rich in MgF₂, which facilitates excellent reversibility of magnesium deposition and dissolution. nih.gov

The electrochemical behavior of various TBA⁺ salts, including the triflate, hexafluorophosphate, and tetrafluoroborate (B81430), has been characterized in solvents like acetonitrile, demonstrating their influence on reaction kinetics and reversibility at electrode surfaces. mdpi.com

Table 2: Performance of a Novel TBAOTf-Additive Electrolyte in a Magnesium Battery

Data sourced from El-Nagar et al. (2023). acs.orgnih.gov

Polymer Science and Engineering Applications

In polymer science, tetrabutylammonium compounds are primarily utilized as catalysts that can significantly influence the synthesis process and the final properties of the polymeric materials.

Tetrabutylammonium salts, such as tetrabutylammonium bromide (TBAB), are widely recognized as highly efficient phase-transfer catalysts (PTCs). nih.govtheaic.org In polymer synthesis, PTCs are instrumental in reactions where reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase). nih.govnih.gov The lipophilic TBA⁺ cation can transport a water-soluble anionic reactant into the organic phase, allowing it to react with the organic-soluble substrate, thereby accelerating reaction rates under milder conditions. nih.govtheaic.org

This catalytic action provides better control over polymerization processes, which can lead to the synthesis of polymers with desired structures and properties, such as controlled molecular weight and specific functionalities. koyonchem.com For example, the kinetics of the free-radical polymerization of methyl methacrylate (B99206) can be significantly influenced by a PTC system composed of a water-soluble initiator (K₂S₂O₈) and a quaternary ammonium (B1175870) salt. tandfonline.com

A specific example is the use of tetrabutylammonium benzoate (B1203000) as a nucleophilic catalyst in the Group Transfer Polymerization (GTP) of methyl methacrylate. lboro.ac.uk GTP is a living polymerization method that allows for the synthesis of well-defined acrylic polymers. lboro.ac.uk The kinetics of this reaction are complex and can involve induction periods where the polymerization is initially slow before propagating. lboro.ac.uk The choice of a non-coordinating cation like tetrabutylammonium is considered optimal for catalyst activity in GTP. lboro.ac.uk Furthermore, tetrabutylammonium tetraalkylborate salts have been investigated as initiators for the remote polymerization of acrylate (B77674) formulations. acs.org

Self-healing polymers are a class of smart materials capable of autonomously repairing damage. mdpi.com Many of these systems rely on the incorporation of dynamic covalent bonds within the polymer network. tamu.edu These bonds can break and reform in response to a stimulus, such as heat or light, allowing the material to mend cracks and recover its mechanical integrity. youtube.com Common dynamic covalent chemistries include Diels-Alder reactions, disulfide exchange, and the formation of reversible urea (B33335) or imine bonds. tamu.edu

While the direct incorporation of the tetrabutylammonium cation as a structural component in the backbone of self-healing polymers is not widely documented, the synthesis of the monomers and the facilitation of the dynamic reactions often rely on catalysts. Quaternary ammonium compounds can be involved in the synthesis of the functional groups that enable these dynamic properties. nih.gov For example, self-healing polymers have been prepared based on reversible and bulky urea bonds formed by the reaction of a bulky amine with an isocyanate. rsc.org The catalysts used for such reactions are crucial, and phase-transfer catalysts like TBA⁺ salts are well-suited for facilitating reactions in organic synthesis. nih.gov Their role would be to enhance the efficiency of the reactions that create the dynamic crosslinks essential for self-healing behavior.

Development of Advanced Functional Materials

The unique ability of the tetrabutylammonium cation to form salts with large, complex inorganic anions has led to the development of a wide range of advanced functional materials. wikipedia.org The bulky, lipophilic nature of the TBA⁺ cation allows for the solubilization and crystallization of large polyanions in organic media, creating hybrid organic-inorganic materials with tailored properties. wikipedia.org

A prominent example is the formation of tetrabutylammonium salts of polyoxometalates (POMs). wikipedia.orgwikipedia.org POMs are large, anionic metal-oxide clusters, typically of molybdenum or tungsten, that exhibit remarkable catalytic, electronic, and medicinal properties. wikipedia.orgresearchgate.net By pairing them with TBA⁺ cations, researchers can create POM-based materials that are soluble in organic solvents, enabling their use in a broader range of catalytic applications. mdpi.com For example, TBA salts of vanadium-substituted Keggin-type phosphotungstates have been developed as highly selective catalysts for the aerobic oxidation of benzyl (B1604629) alcohol. mdpi.com The interaction between the bulky TBA⁺ cation and the POM can enhance catalytic efficiency by altering the material's morphology. researchgate.net

The development of novel electrolytes for high-performance batteries, as discussed previously, is another key area where TBA⁺ compounds contribute to advanced functional materials. acs.orgnih.gov The ability to create stable, non-corrosive, and highly conductive electrolytes is critical for the advancement of energy storage technologies beyond lithium-ion batteries. acs.orgresearchgate.net

An article on "Dioxoamine; tetrabutylazanium" cannot be generated as requested. Searches for the chemical compound "this compound" have yielded no direct results for a compound with this specific name.

The component "tetrabutylazanium" is an accepted IUPAC name for the cation tetrabutylammonium ([N(C₄H₉)₄]⁺). wikipedia.orgnih.gov This cation is a well-documented chemical entity used in various research and industrial applications. guidechem.comdrugbank.com

However, the term "Dioxoamine" in conjunction with tetrabutylazanium does not correspond to a readily identifiable or standard chemical compound in the scientific literature found. It is possible that "Dioxoamine" refers to a specific, non-standard counter-ion, or that the combined name is a misnomer.

Without a clear identification of the "Dioxoamine" component and its relationship to the tetrabutylammonium cation, it is not possible to provide scientifically accurate information regarding its integration into energy storage, conversion technologies, surface science, or interfacial engineering applications as outlined in the request.

Further clarification on the chemical structure or alternative nomenclature for "Dioxoamine" is required to proceed with generating the requested article.

Advanced Characterization Techniques for Tetrabutylazanium Based Systems

Spectroscopic Methods for Molecular Structure and Electronic Properties

Spectroscopic techniques are indispensable tools for probing the intricate details of a compound's molecular structure and electronic environment. By analyzing the interaction of electromagnetic radiation with the sample, a wealth of information regarding bond vibrations, nuclear spin states, and electronic transitions can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic and organometallic compounds in solution. For Dioxoamine; tetrabutylazanium, ¹H and ¹³C NMR would provide unambiguous evidence for the presence and structural integrity of the tetrabutylazanium cation.

In a typical ¹H NMR spectrum of the tetrabutylazanium cation, distinct signals corresponding to the different sets of protons in the butyl chains would be observed. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity and relative number of protons. Similarly, the ¹³C NMR spectrum would display a unique set of resonances for the carbon atoms of the butyl groups, further corroborating the cationic structure. The chemical shifts in both ¹H and ¹³C NMR are sensitive to the local electronic environment, and any significant interaction with the dioxoamine anion in solution could potentially be observed as a shift in the resonance frequencies compared to other tetrabutylammonium (B224687) salts.

Table 1: Representative ¹H and ¹³C NMR Data for the Tetrabutylazanium Cation (Note: Specific chemical shifts for this compound are not publicly available and the following data is representative of a typical tetrabutylazanium cation in a standard deuterated solvent.)

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~3.2Triplet-N-CH₂ -CH₂-CH₂-CH₃
¹H~1.6Multiplet-N-CH₂-CH₂ -CH₂-CH₃
¹H~1.3Multiplet-N-CH₂-CH₂-CH₂ -CH₃
¹H~0.9Triplet-N-CH₂-CH₂-CH₂-CH₃
¹³C~58--N-CH₂ -
¹³C~24--N-CH₂-CH₂ -
¹³C~20--N-CH₂-CH₂-CH₂ -
¹³C~13--N-CH₂-CH₂-CH₂-CH₃

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly sensitive to the types of chemical bonds present and their immediate environment. For this compound, both the tetrabutylazanium cation and the dioxoamine anion would exhibit characteristic vibrational frequencies.

Table 2: Expected Vibrational Modes for this compound (Note: Specific frequencies are dependent on the solid-state packing and ionic interactions and are thus predictive.)

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
C-H Stretching2800-3000FTIR, Raman
C-H Bending1350-1480FTIR, Raman
C-N Stretching1000-1250FTIR, Raman
N=N Stretching (anion)1400-1600FTIR, Raman
N=O Stretching (anion)1600-1800FTIR, Raman

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. msu.edu

The tetrabutylazanium cation itself is transparent in the near-UV and visible regions as it lacks π-electrons or non-bonding electrons that can be easily excited. youtube.com Therefore, any absorption observed for this compound would be attributable to electronic transitions within the dioxoamine anion. The position and intensity of the absorption bands would provide information about the energy levels of the molecular orbitals in the anion. For instance, n → π* and π → π* transitions are common in molecules with double bonds and lone pairs, which are expected in the dioxoamine anion. youtube.com

Mass Spectrometry (ESI-MS, MALDI-TOF MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are "soft" ionization techniques that are well-suited for the analysis of ionic compounds like this compound, as they tend to keep the molecular ions intact. creative-proteomics.com

In the positive-ion mode ESI-MS or MALDI-TOF MS spectrum, a prominent peak corresponding to the tetrabutylazanium cation ([C₁₆H₃₆N]⁺) would be expected at a mass-to-charge ratio (m/z) consistent with its molecular weight. In the negative-ion mode, the detection of the dioxoamine anion would confirm its presence and provide its exact mass, which is crucial for determining its elemental composition. High-resolution mass spectrometry can further be used to confirm the empirical formula of both the cation and the anion with high accuracy.

Diffraction and Scattering for Supramolecular and Crystalline Structures

While spectroscopic methods provide information at the molecular level, diffraction and scattering techniques are essential for determining the arrangement of atoms and molecules in the solid state, including crystal structures and supramolecular assemblies.

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. mdpi.com

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. nih.gov The resulting diffraction pattern is a fingerprint of the crystalline phase. PXRD is valuable for confirming the phase purity of a bulk sample of this compound and can be used to identify the compound by comparing its diffraction pattern to a database or a pattern calculated from single-crystal data.

Neutron Scattering Techniques (e.g., Small Angle Neutron Scattering)

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure and interactions of tetrabutylammonium-based systems at the nanoscale, particularly in solution. SANS studies have been instrumental in understanding the behavior of micellar systems involving tetrabutylammonium salts.

In aqueous solutions of anionic surfactants like tetra-n-butylammonium dodecylsulfate (TBADS), SANS experiments have shown the formation and clustering of micelles as the temperature approaches the cloud point. nih.gov This clustering is dependent on both surfactant concentration and temperature. nih.gov It has been proposed that the clustering mechanism is driven by the depletion of hydrogen-bonded water around the butyl chains at the micellar surface, an entropically favorable process. nih.gov

Similarly, SANS has been used to study charged micellar systems of sodium dodecyl sulphate (SDS) and tetrabutylammonium bromide (TBAB). epj.orgaip.org These studies demonstrate that clouding occurs due to an increased attractive potential between micelles. epj.org This attraction is mediated by the dehydrated tetrabutylammonium (TBA+) counterions, a process that is enhanced by increasing temperature and the presence of salt. epj.orgaip.org At the cloud point temperature and beyond, both individual micelles and larger clusters coexist. epj.org The effect of different salts on inducing clouding has been systematically investigated, revealing an order based on the salts' ability to promote counterion condensation and dehydration of the TBA+ ions. epj.org

Further investigations using a combination of neutron scattering techniques, including SANS, Neutron Diffraction, and Neutron Spin Echo (NSE), on aqueous solutions of tetrabutylammonium bromide have provided detailed insights into the conformation and dynamics of the hydrophobic cations. researchgate.netarxiv.org These studies help to decouple the various dynamic modes of the ions, analyzing both coherent and incoherent scattering signals to understand the translational diffusion and microscopic motion of the tetrabutylammonium cation. arxiv.org

Thermal Analysis for Stability and Phase Behavior

Thermal analysis techniques are fundamental for determining the operational limits and phase behavior of tetrabutylammonium compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. Studies on various tetrabutylammonium salts have established their decomposition temperatures and degradation kinetics.

For instance, the thermal stability of several tetrabutylammonium salts has been ranked in the order of tetrabutylammonium perchlorate (B79767) (TBAP) < tetrabutylammonium hexafluorophosphate (B91526) (TBAHFP) < tetrabutylammonium tetrafluoroborate (B81430) (TBATFB). joac.info The decomposition of these compounds in an inert atmosphere typically yields tri-n-butyl amine, hydrogen fluoride (B91410) (HF), and a corresponding Lewis acid. joac.info TGA of tetrabutylammonium tribromide (TBATB) shows an initial decomposition temperature around 174 °C, with the main decomposition occurring around 230 °C. e-journals.in

In the context of graphite (B72142) intercalation compounds, TGA has been used to determine the composition of materials like C44TBA. oregonstate.edu The TGA curve for this compound shows two distinct mass losses between 150-300 °C and 350-500 °C, which are attributed to the two-step thermolysis of the intercalated tetrabutylammonium cation. oregonstate.edu Similarly, TGA of tetrabutylammonium hexamolybdate reveals a 35% mass loss between 300 to 410 °C, corresponding to the removal of the two tetrabutylammonium groups. researchgate.net

The thermal stability of tetrabutylammonium salts can be influenced by additives. For example, in tetrabutylammonium hexafluorophosphate (TBA-PF6), the addition of Al2O3 can reduce the thermal stability of the salt. mdpi.com

Table 1: Decomposition Temperatures of Various Tetrabutylammonium Salts from TGA

CompoundDecomposition Temperature (°C)NotesReference
Tetrabutylammonium Tribromide (TBATB)~174 (initial), ~230 (main)Single-step decomposition. e-journals.in
Tetrabutylammonium Perchlorate (TBAP)>300Considered stable for experiments below 240 °C. mdpi.comsemanticscholar.org
Tetrabutylammonium Hexafluorophosphate (TBAHFP)VariesStability is greater than TBAP but less than TBATFB. joac.info
Tetrabutylammonium Tetrafluoroborate (TBATFB)VariesHighest thermal stability among the three tested (TBAP, TBAHFP, TBATFB). joac.info
Tetrabutylammonium Hexamolybdate300 - 410Corresponds to the removal of two TBA+ groups. researchgate.net

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material, allowing for the determination of melting points, glass transitions, and solid-solid phase transitions. osti.gov

DSC analysis of tetrabutylammonium bromide (TBA-Br) shows a melting temperature of approximately 120 °C. mdpi.com For tetrabutylammonium hexafluorophosphate (TBA-PF6), the melting temperature is in the range of 240–250 °C. mdpi.com The addition of Al2O3 has been shown to have little effect on the melting point of TBA-Br, but it lowers the melting temperature of TBA-PF6. mdpi.com

DSC studies on tetrabutylammonium perchlorate (TBAClO4) revealed a polymorphous (solid-solid) phase transition at 330 K (57 °C) and a melting point at 487 K (214 °C). mdpi.comsemanticscholar.org The high-temperature phase possesses a cubic symmetry. semanticscholar.org Similarly, tetrabutylammonium trifluoromethanesulfonate (B1224126) (TBATFO) exhibits a melting process around 115 °C, which is preceded by several endothermic peaks corresponding to solid-solid phase transitions at lower temperatures. mdpi.com

The technique is also crucial for studying mixtures and deep eutectic solvents (DESs). For instance, DSC has been used to construct phase diagrams for mixtures of tetrabutylammonium bromide with nonanoic acid, identifying the eutectic point and confirming the formation of a DES. acs.orgresearchgate.net

Table 2: Thermal Transitions of Tetrabutylammonium Salts Measured by DSC

CompoundSolid-Solid Transition TemperatureMelting Point (Tm)Reference
Tetrabutylammonium Bromide (TBA-Br)~100 °C~120 °C mdpi.comresearchgate.net
Tetrabutylammonium Hexafluorophosphate (TBA-PF6)Not Reported240 - 250 °C mdpi.com
Tetrabutylammonium Perchlorate (TBAClO4)330 K (57 °C)487 K (214 °C) mdpi.comsemanticscholar.org
Tetrabutylammonium Trifluoromethanesulfonate (TBATFO)~13, 50, and 56 °C~115 °C mdpi.com
Tetrabutylammonium Chloride (TBAC) Hydrate (B1144303)10.41 °C (Phase transition)Not Applicable chemicalbook.com

Microscopy for Morphological and Nanoscale Characterization

Microscopy techniques are essential for visualizing the surface morphology, structure, and nanoscale features of materials incorporating tetrabutylammonium.

Electron Microscopy (TEM, SEM, STEM)

Electron microscopy provides high-resolution imaging of material surfaces and internal structures. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been widely applied to tetrabutylammonium-based systems.

In the field of perovskite solar cells, tetrabutylammonium salts are sometimes used as additives to improve film quality. frontiersin.org SEM imaging has shown that the incorporation of tetrabutylammonium iodide (TBAI) into methylammonium (B1206745) lead iodide (MAPbI3) perovskite films leads to larger grain sizes, better surface coverage, and a reduction in pinholes compared to pure MAPbI3 films. frontiersin.orgfrontiersin.org For example, the grain size of MAPbI3 was observed to increase from 210 nm to over 500 nm with the addition of TBA. frontiersin.org

SEM has also been used to characterize the morphology of materials synthesized using tetrabutylammonium compounds as precursors. The thermal decomposition of tetrabutylammonium tetrathiomolybdate (B108656) results in a spongy MoS2 material with a high density of cavities ranging from 2 to 50 µm in diameter, as observed by SEM. researchgate.net Similarly, WO3 nanorods produced from the pyrolysis of tetrabutylammonium decatungstate have been characterized by SEM and TEM. researchgate.net TEM has also been used to confirm the core-shell morphology of nanoparticles synthesized using tetrabutylammonium bromide. scispace.com

Scanning Probe Microscopy (AFM)

Scanning Probe Microscopy (SPM), particularly Atomic Force Microscopy (AFM), is a family of techniques used to image surfaces at the nanoscale by scanning a physical probe over the specimen. wikipedia.org AFM provides three-dimensional topographical information and can measure surface roughness. researchgate.net

AFM has been utilized to study the surface morphology of perovskite films modified with tetrabutylammonium. frontiersin.org These studies have shown that the addition of TBA can alter the grain size distribution and change the average surface roughness of the film. rsc.org

In another application, AFM was used to characterize the surface morphology of polymer inclusion membranes (PIMs) containing tetrabutylammonium bromide (TBAB) as an ion carrier. mdpi.com The AFM micrographs revealed that the membranes have a porous and rough surface, with roughness values (RMS) ranging from 24.6 nm to 37.3 nm depending on the membrane composition. mdpi.com The pores in the polymer matrix were observed to be filled with the plasticizer and the TBAB ion carrier. mdpi.com AFM has also been used to visualize thin films of exfoliated zeolite nanosheets prepared using tetrabutylammonium hydroxide (B78521), showing flat sheets with thicknesses of around 2.1 nm. researchgate.net

Electrochemical Characterization Techniques

Advanced electrochemical techniques are indispensable for elucidating the intricate interfacial and bulk properties of tetrabutylazanium-based systems. These methods provide critical insights into reaction mechanisms, kinetics, and mass transport phenomena. Among the most powerful of these are cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy, which offer a comprehensive understanding of the electrochemical behavior of the tetrabutylammonium cation and its influence on electrode processes.

Cyclic Voltammetry and Chronoamperometry

Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. wikipedia.org After reaching a set potential, the sweep is reversed. wikipedia.org This technique is widely used to study the electrochemical properties of analytes in solution, including determining redox potentials, reaction reversibility, and electron transfer kinetics. wikipedia.org In tetrabutylazanium-based systems, CV is instrumental in characterizing the electrochemical window of the electrolyte, studying the redox behavior of dissolved species, and investigating the formation of films or adsorbed layers on the electrode surface. wikipedia.orgresearchgate.net

For instance, the anodic oxidation of various tetrabutylammonium carboxylates has been studied using cyclic voltammetry to understand the covalent grafting of organic moieties onto carbon electrodes. researchgate.net The shape and peak potentials of the voltammograms provide information about the oxidation process and the stability of the resulting radical intermediates. researchgate.net The scan rate dependence of the peak currents can be used to determine whether the process is diffusion-controlled or surface-confined.

A typical experimental setup for cyclic voltammetry consists of a three-electrode cell: a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire). acs.orgrsc.org The electrolyte solution contains the tetrabutylammonium salt, often tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAClO4), dissolved in a non-aqueous solvent like acetonitrile. wikipedia.orgresearchgate.netrsc.org

The following table summarizes representative data that can be obtained from cyclic voltammetry studies of tetrabutylammonium salts in acetonitrile:

AnalyteWorking ElectrodeScan Rate (mV/s)Anodic Peak Potential (Epa) vs. Ag/Ag+Cathodic Peak Potential (Epc) vs. Ag/Ag+
Tetrabutylammonium Hexanoate (4 mM)Glassy Carbon100~1.9 VNot observed (irreversible)
Tetrabutylammonium 6-heptynoate (4 mM)Glassy Carbon100~1.8 VNot observed (irreversible)
Tetrabutylammonium 4-phenylbutyrate (B1260699) (4 mM)Glassy Carbon100~1.6 VNot observed (irreversible)

Note: The data presented here are illustrative and based on typical results reported in the literature for similar systems. Actual values can vary depending on specific experimental conditions. researchgate.net

Chronoamperometry , on the other hand, is a technique where the potential of the working electrode is stepped to a value where a faradaic reaction occurs, and the resulting current is monitored as a function of time. wikipedia.org This method is particularly useful for studying reaction kinetics, diffusion coefficients, and electrode surface areas. wikipedia.org In the context of tetrabutylazanium-based systems, chronoamperometry can be used to investigate the dynamics of processes like the formation of an adsorbed layer of tetrabutylammonium cations on an electrode surface. acs.orgnih.gov The current decay over time often follows the Cottrell equation, which relates the current to the diffusion coefficient of the electroactive species. wikipedia.org For example, current transients recorded during CO displacement experiments on a Pt(111) electrode in the presence of tetrabutylammonium hydroxide can reveal information about the adsorption and blocking effects of the tetrabutylammonium cation. acs.org

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrical properties of materials and their interfaces with electrodes. aip.org It involves applying a small amplitude AC potential perturbation to the system over a wide range of frequencies and measuring the resulting current response. aip.org The data is typically represented in the form of Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

EIS is particularly valuable for characterizing complex electrochemical systems, as it can deconvolve various processes occurring at different time constants, such as charge transfer resistance, double-layer capacitance, and diffusion. aip.org In tetrabutylazanium-based systems, EIS can be used to:

Determine the solution resistance (Rs): This is the resistance of the electrolyte solution between the working and reference electrodes. aip.org

Measure the double-layer capacitance (Cdl): This capacitance arises from the charge separation at the electrode-electrolyte interface. aip.org The adsorption of tetrabutylammonium cations can significantly influence this value.

Quantify the charge-transfer resistance (Rct): This resistance is associated with the kinetics of the electron transfer reaction at the electrode surface. aip.org

Characterize diffusion processes: At low frequencies, the impedance response can be dominated by the diffusion of electroactive species to and from the electrode, often represented by a Warburg impedance element.

An equivalent electrical circuit model is often used to fit the experimental EIS data and extract quantitative values for these parameters. aip.org For example, a simple Randles circuit can model a system with a single charge transfer reaction. More complex models are required for systems involving adsorption, film formation, or multiple reaction steps. For instance, EIS has been used to measure the uncompensated cell resistance in studies involving the electrochemical reduction of imidazolium carboxylates in the presence of tetrabutylammonium hexafluorophosphate. acs.orgacs.org

The following table provides an example of the kind of data that can be extracted from an EIS analysis of a tetrabutylazanium-based electrolyte system:

ParameterSymbolTypical Value RangeInformation Gained
Solution ResistanceRs10 - 1000 ΩConductivity of the electrolyte
Double-Layer CapacitanceCdl1 - 100 µF/cm²Nature of the electrode-electrolyte interface
Charge-Transfer ResistanceRct10 - 10⁶ Ω·cm²Kinetics of the electrochemical reaction
Warburg ImpedanceZwFrequency-dependentMass transport limitations

Note: These values are illustrative and highly dependent on the specific electrochemical cell, electrode materials, and composition of the electrolyte.

By combining the insights from cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy, a comprehensive understanding of the electrochemical behavior of tetrabutylazanium-based systems can be achieved. These techniques are crucial for the development and optimization of various applications, from electrosynthesis to energy storage.

Emerging Research Frontiers and Future Prospects

Interdisciplinary Integration and Synergistic Research Avenues

The future development of advanced materials based on tetrabutylammonium (B224687) salts is intrinsically linked to the integration of knowledge and techniques from various scientific disciplines. The unique properties of these salts, such as their solubility in a range of solvents and their ability to act as phase-transfer catalysts, make them ideal candidates for synergistic research.

Materials Science and Electrochemistry: The use of tetrabutylammonium cations in electrolytes for batteries and supercapacitors is a burgeoning field. Their role in enhancing the performance of hydrogen evolution reactions on platinum single-crystal electrodes in alkaline media has been a subject of recent investigation. acs.org Future research will likely focus on the synergistic effects of novel anionic counterparts to the tetrabutylammonium cation to further improve energy storage and conversion efficiencies.

Biotechnology and Pharmaceutical Sciences: Tetrabutylammonium salts are being explored for their potential in drug delivery systems and as agents to facilitate the transport of biologically active molecules across cell membranes. The synergy between the hydrophobic nature of the tetrabutylammonium cation and the specific functionalities of a complex anion could lead to the development of highly targeted therapeutic agents.

Environmental Science and Green Chemistry: The application of tetrabutylammonium salts as phase-transfer catalysts and in the formation of deep eutectic solvents represents a significant step towards more sustainable chemical processes. nbinno.comresearchgate.net Interdisciplinary research combining chemistry, chemical engineering, and environmental science is crucial for designing closed-loop systems where these compounds can be efficiently used and recycled, minimizing environmental impact.

Rational Design Principles for Enhanced Performance and Selectivity

The "one-size-fits-all" approach to material design is increasingly being replaced by rational design principles, where compounds are engineered at the molecular level to exhibit specific properties. For tetrabutylammonium-based systems, this involves the careful selection and modification of both the cation and the anion to achieve desired outcomes.

The performance of diphenylamine (DPA) derivatives as antioxidants, for instance, has been enhanced through quantitative structure-activity relationship (QSAR) and quantum mechanics (QM) studies. researchgate.net Similar methodologies can be applied to the rational design of novel tetrabutylammonium salts. By understanding the relationship between the structure of the anionic component and its resulting properties, researchers can systematically design new compounds with improved catalytic activity, thermal stability, or electrochemical performance.

Future research in this area will likely involve the use of machine learning and artificial intelligence to screen vast libraries of potential anionic structures and predict their properties when paired with the tetrabutylammonium cation. This data-driven approach will accelerate the discovery of new materials for a wide range of applications.

Exploration of Novel Anionic Architectures (including complex dioxoamine derivatives)

The properties of a tetrabutylammonium salt are largely dictated by the nature of its anion. While simple halide anions are common, the exploration of novel and more complex anionic architectures is a key frontier in this field of research. Although the term "dioxoamine" is not standard, one can conceptualize anions containing dicarbonyl and amine functionalities. The design of such complex anions, and others, opens up a vast chemical space with the potential for new and exciting properties.

For example, the use of bis(trifluoromethanesulfonyl)imide as an anion leads to the formation of ionic liquids with unique properties. bohrium.com The development of novel anions could lead to tetrabutylammonium salts with enhanced capabilities, such as:

Enhanced Catalytic Activity: Anions with specific functional groups could act as co-catalysts or actively participate in chemical reactions, leading to higher yields and selectivities.

Improved Thermal and Chemical Stability: The design of robust anionic structures can lead to materials that can withstand harsh reaction conditions.

Task-Specific Ionic Liquids: By incorporating specific functionalities into the anion, it is possible to design ionic liquids for specific tasks, such as the selective extraction of metal ions or the dissolution of biomass.

The table below illustrates the diversity of anions that can be paired with the tetrabutylammonium cation, leading to a range of properties and applications.

AnionChemical FormulaKey Properties/Applications
BromideBr⁻Phase-transfer catalyst
Hydroxide (B78521)OH⁻Catalyst for organic synthesis
Bis(trifluoromethanesulfonyl)imide[N(SO₂CF₃)₂]⁻Component of ionic liquids
PertechnetateTcO₄⁻Used in nuclear medicine and radiopharmaceutical chemistry

This table is for illustrative purposes and the properties/applications are not exhaustive.

Advancements in Sustainable Synthesis and Processing

The principles of green chemistry are becoming increasingly important in the chemical industry, and the synthesis of tetrabutylammonium salts is no exception. nbinno.com Future research will focus on developing more sustainable and environmentally friendly methods for the production and use of these compounds.

Key areas of advancement include:

Solvent-Free Synthesis: The use of tetrabutylammonium hydroxide as a catalyst in solvent-free reactions is a promising approach for the synthesis of α-hydroxyphosphonates. researchgate.nettandfonline.com

Aqueous Synthesis: The development of synthetic methods that use water as a solvent, such as the preparation of tetrabutylammonium fluoride (B91410) trihydrate, reduces the reliance on volatile organic solvents. google.com

The following table summarizes some sustainable synthesis approaches for tetrabutylammonium salts.

Tetrabutylammonium SaltSustainable Synthesis FeatureReference
Tetrabutylammonium bis(trifluoromethanesulfonyl)imideOne-pot synthesis bohrium.com
α-hydroxyphosphonates (using TBAH catalyst)Solvent-free conditions researchgate.nettandfonline.com
Tetrabutylammonium fluoride trihydrateSynthesis in water google.com

Refined Theoretical Models and Predictive Capabilities for Complex Tetrabutylazanium Systems

Theoretical modeling and computational chemistry are powerful tools for understanding and predicting the behavior of chemical systems. In the context of tetrabutylammonium salts, refined theoretical models can provide valuable insights into their structure, dynamics, and reactivity.

Molecular dynamics (MD) simulations have been used to study the effect of tetrabutylammonium halide aqueous solutions on gas storage, providing insights that could be beneficial for the development of new gas capture and storage technologies. mdpi.com Similarly, thermodynamic models have been used to study aqueous solutions of tetrabutylammonium carboxylates as model systems for hydrophobic interactions in proteins. acs.org

Future advancements in this area will likely involve the development of more accurate and efficient computational methods, such as:

Quantum Mechanical/Molecular Mechanical (QM/MM) methods: These hybrid methods can provide a more accurate description of complex systems by treating the most important parts of the system with high-level quantum mechanics and the rest of the system with more efficient molecular mechanics.

Machine Learning Potentials: By training machine learning models on large datasets of quantum mechanical calculations, it is possible to develop highly accurate and efficient potentials for molecular dynamics simulations.

These advanced theoretical models will enable researchers to predict the properties of new tetrabutylammonium salts with greater accuracy, thereby guiding experimental efforts and accelerating the discovery of new materials with tailored functionalities.

Q & A

Q. What are the standard synthetic methodologies for tetrabutylazanium salts, and how can purity be optimized?

Tetrabutylazanium salts (e.g., chloride, nitrate, perchlorate) are typically synthesized via quaternization of tributylamine with alkyl halides or via anion exchange. For example:

  • Quaternary Ammonium Formation : React tributylamine with methyl iodide or ethyl bromide in a polar solvent (e.g., acetonitrile) under reflux.
  • Anion Exchange : Convert tetrabutylammonium bromide to nitrate by treatment with silver nitrate .
  • Purification : Recrystallization from ethanol/water mixtures ensures >95% purity. Impurities like residual amines are monitored via ion chromatography .

Q. Key Table: Common Tetrabutylazanium Salts and Properties

CompoundCAS NumberMolecular FormulaPurity (%)Key Applications
Tetrabutylazanium nitrate1941-27-1C₁₆H₃₆N₃O₃100Phase-transfer catalysis
Tetrabutylazanium perchlorate1923-70-2C₁₆H₃₆ClNO₄99.5Electrochemical studies
Tetrabutylazanium acetateN/AC₆H₇FO₄95Intermediate in organic synthesis
Sources:

Q. How can researchers structurally characterize α,γ-dioxoamine intermediates?

α,γ-Dioxoamines (e.g., intermediate 281 in prodiginine biosynthesis) are characterized using:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify keto-enol tautomerism and hydrogen bonding patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways.
  • X-ray Crystallography : Resolves spatial configuration, critical for studying spontaneous cyclization to heterocycles like HBM .

Advanced Research Questions

Q. What is the mechanistic role of α,γ-dioxoamine in natural product biosynthesis?

In prodiginine biosynthesis, α,γ-dioxoamine 281 acts as a transient intermediate formed via β-keto thioester hydrolysis catalyzed by the OAS domain of PigH/RedN. Its spontaneous cyclization generates the pyrrole core of HBM, a precursor to prodigiosin. Key steps:

Enzymatic Release : OAS domain cleaves the thioester bond, yielding the dioxoamine.

Non-Enzymatic Cyclization : Intramolecular aldol condensation forms the heterocycle .
Experimental Design Tip: Use 18O^{18}\text{O}-labeling to trace oxygen incorporation during hydrolysis .

Q. How can contradictions in spectral data for tetrabutylazanium derivatives be resolved?

Contradictions (e.g., unexpected 1H^{1}\text{H} NMR shifts or HRMS adducts) arise from:

  • Anion Exchange : Residual bromide in nitrate salts alters NMR splitting patterns.
  • Hydration States : Variable water content affects melting points and IR spectra.
    Methodological Resolution:
  • Multi-Technique Validation : Cross-check NMR with FT-IR (e.g., nitrate vs. nitrite stretches at 1380 cm⁻¹ vs. 1250 cm⁻¹).
  • Thermogravimetric Analysis (TGA) : Quantify hydration levels in hygroscopic salts like tetrabutylazanium hydroxide .

Q. What advanced strategies elucidate reaction mechanisms involving tetrabutylazanium ions?

  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled tetrabutylazanium nitrate to track nitrogen migration in Stille couplings.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of 1H^{1}\text{H} vs. 2H^{2}\text{H} substrates to identify rate-determining steps.
  • Computational Modeling : DFT calculations predict transition states for anion-exchange reactions .

Q. Key Table: Analytical Techniques for Mechanistic Studies

TechniqueApplication ExampleEvidence ID
HRMSConfirming dioxoamine intermediate mass
X-ray CrystallographyResolving tetrabutylazanium salt hydrates
18O^{18}\text{O}-LabelingTracing oxygen in hydrolysis reactions

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